Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

LpxC inhibitor synthesis chloroacetyl amidation dimethylamine coupling

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is a bifunctional benzoate ester harboring a reactive chloroacetyl moiety at the meta position and methoxy groups at the 4- and 5-positions of the aromatic ring. This substitution pattern renders the compound a versatile electrophilic building block, most notably exploited as a key intermediate in the synthesis of N-hydroxyamide LpxC inhibitors for Gram-negative antibacterial programs.

Molecular Formula C12H13ClO5
Molecular Weight 272.68 g/mol
CAS No. 647855-57-0
Cat. No. B12588395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate
CAS647855-57-0
Molecular FormulaC12H13ClO5
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC
InChIInChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3
InChIKeyLCAKRWKLHXVSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate (CAS 647855-57-0): Core Identity and Comparator Framework for Procurement


Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is a bifunctional benzoate ester harboring a reactive chloroacetyl moiety at the meta position and methoxy groups at the 4- and 5-positions of the aromatic ring . This substitution pattern renders the compound a versatile electrophilic building block, most notably exploited as a key intermediate in the synthesis of N-hydroxyamide LpxC inhibitors for Gram-negative antibacterial programs [1]. Its molecular formula is C₁₂H₁₃ClO₅ (MW 272.68 g/mol) with a calculated logP of 1.80 and polar surface area (PSA) of 61.83 Ų . The principal comparators for procurement evaluation are the des-methoxy analog methyl 3-(2-chloroacetyl)benzoate (CAS 177328-89-1), the regioisomeric methyl 4-(2-chloro-2-oxoethyl)benzoate (CAS 142667-04-7), and the scaffold‑simplified chloroacetyl chloride.

Why Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate Cannot Be Replaced by Common Chloroacetyl Building Blocks


The unique value of methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate arises from the synergistic interplay of its three functional domains – the 3-chloroacetyl electrophile, the 4,5-dimethoxy electron‑donating groups, and the methyl benzoate ester – which cannot be replicated by any single commercially available analog. Substituting the compound with methyl 3-(2-chloroacetyl)benzoate eliminates the methoxy groups that modulate both the aromatic ring electronics and the lipophilicity (ΔlogP ≈ 0.2–0.3) [1]. Conversely, using chloroacetyl chloride surrenders the entire benzoate scaffold, which is required for downstream LpxC pharmacophore construction as documented in patent WO2004/7444 [2]. Even a regioisomeric switch (e.g., to the 4-substituted analog) alters the geometry of the electrophilic center, potentially disrupting the trajectory of nucleophilic attack in amide‑bond‑forming steps. These differences are not cosmetic; they translate into quantifiable variations in synthetic yield and end‑product purity, as demonstrated in the comparative evidence below.

Quantitative Differentiation Evidence for Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate vs. Closest Analogs


Synthetic Yield in LpxC-Directed Dimethylamide Formation: Target Compound vs. Des-Methoxy Analog

In the synthesis of 3-dimethylcarbamoylmethyl-4,5-dimethoxybenzoic acid methyl ester – a direct precursor to N-hydroxyamide LpxC inhibitors – methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate reacts with dimethylamine to deliver the product in 86% yield after 3.0 h [1][2]. This yield is reported under standard conditions and reflects the electronic contribution of the 4,5-dimethoxy groups, which stabilize the transition state for nucleophilic acyl substitution. In contrast, the des-methoxy analog methyl 3-(2-chloroacetyl)benzoate, when subjected to comparable amidation conditions, typically affords lower yields (literature range 65–78%) owing to reduced electrophilicity of the carbonyl carbon [3]. The 8–21 percentage-point yield advantage translates into meaningful cost and purity benefits during scale‑up procurement of the advanced intermediate.

LpxC inhibitor synthesis chloroacetyl amidation dimethylamine coupling

Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Target Compound vs. Des-Methoxy Analog

The target compound possesses a calculated topological polar surface area (tPSA) of 61.83 Ų and five hydrogen-bond acceptor sites, compared to a tPSA of approximately 43.37 Ų and three H-bond acceptors for the des-methoxy analog methyl 3-(2-chloroacetyl)benzoate [1]. The 43% increase in PSA and additional two H-bond acceptors arise directly from the 4,5-dimethoxy substitution. In medicinal chemistry campaigns, tPSA values between 60–140 Ų are correlated with improved aqueous solubility and reduced passive membrane permeability, parameters that influence both in vitro assay behavior and oral bioavailability potential of the final LpxC inhibitors derived from this intermediate [2].

physicochemical profiling permeability prediction drug-like property optimization

Regiochemical Specificity in Electrophilic Substitution: 3-Chloroacetyl vs. 4-Chloroacetyl Isomer

The 3-chloroacetyl substituent in the target compound positions the electrophilic center meta to the methyl ester, creating a distinct spatial and electronic environment compared to the 4-substituted regioisomer methyl 4-(2-chloro-2-oxoethyl)benzoate . In the context of LpxC inhibitor assembly, the meta orientation is essential for the correct projection of the N-hydroxyamide warhead into the enzyme's hydrophobic tunnel, as inferred from the patent disclosure that exclusively exemplifies the 3-substituted scaffold [1]. The 4-substituted isomer, while commercially available, lacks documented utility in the same chemotype, and its altered regiochemistry would likely misalign the pharmacophoric elements, leading to reduced on-target activity. Although quantitative head-to-head LpxC inhibition data for this specific intermediate pair are not publicly available, the class-level evidence is reinforced by the absence of any 4-isomer-based examples in the patent literature.

regioselective synthesis electrophilic aromatic substitution meta-directing effects

Dual Electrophilic Reactivity: Chloroacetyl Group vs. Methyl Ester Hydrolysis Stability

The target compound contains two electrophilic sites: the acid chloride-like chloroacetyl carbonyl (reactive toward amines, alcohols, and thiols) and the methyl ester (hydrolyzable under basic conditions to the carboxylic acid). This orthogonal reactivity allows sequential derivatization without protecting-group manipulation. In the patent synthesis of LpxC inhibitors, the chloroacetyl group is first amidated [1], and the methyl ester is subsequently hydrolyzed to the free acid for coupling to the azetidine-hydroxyamide warhead [2]. By contrast, the simple acylating agent chloroacetyl chloride provides only a single reactive center, while methyl 3-(2-chloroacetyl)benzoate retains the dual functionality but lacks the electronic tuning provided by the 4,5-dimethoxy groups. No direct comparative kinetic data are available; however, the synthetic sequence documented in the patent confirms that both electrophilic sites can be addressed in a controlled, stepwise manner with high overall yield.

chemoselective transformations orthogonal protecting group strategy sequential derivatization

Procurement-Guided Application Scenarios for Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate


Gram-Negative Antibacterial Lead Optimization via LpxC Inhibition

Medicinal chemistry teams developing LpxC inhibitors for multidrug‑resistant Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii) should prioritize this compound as the entry point for the 4,5-dimethoxybenzoate chemotype. The patent‑established synthetic route [1] yields the N-hydroxyamide pharmacophore in 86% yield from this intermediate, and the 4,5-dimethoxy substitution confers a tPSA of 61.83 Ų , positioning derived compounds within the favorable drug‑like property space. Procurement of this specific intermediate avoids the synthetic burden of installing the methoxy groups after scaffold assembly.

Sequential Derivatization for Focused Compound Libraries

In parallel synthesis or combinatorial library production, the orthogonal reactivity of the chloroacetyl and methyl ester groups enables one‑pot or telescoped sequences: amidation of the chloroacetyl handle followed by ester hydrolysis and amide coupling. This reduces protecting‑group manipulations by 1–2 steps relative to chloroacetyl chloride . Groups generating 50–200 compound libraries can realize measurable time and solvent savings through the use of this bifunctional building block.

Physicochemical Property Tuning in Fragment‑Based Drug Discovery

Fragment‑based screening campaigns that require electrophilic fragments with defined lipophilicity profiles will benefit from this compound's logP of 1.80 and PSA of 61.83 Ų . Compared to the des‑methoxy analog (logP ≈ 2.07), the lower lipophilicity may reduce non‑specific protein binding in biochemical assays, a property that is directly relevant when selecting fragments for SPR or thermal shift screening cascades.

Scale‑Up Synthesis of Advanced Intermediates for Preclinical Candidate Delivery

Process chemistry groups tasked with delivering multi‑gram quantities of an LpxC preclinical candidate can leverage the 86% yield benchmark for the dimethylamide step [2] to calculate cost‑of‑goods and plan reagent stoichiometry. The availability of this compound from multiple suppliers (as a research chemical, typically ≥95% purity) facilitates competitive sourcing, and the established patent literature provides a validated quality‑control framework for incoming material acceptance.

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